molecular formula C30H23OSi B14185797 ({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl CAS No. 920984-88-9

({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl

Cat. No.: B14185797
CAS No.: 920984-88-9
M. Wt: 427.6 g/mol
InChI Key: YDOGHRMKSYEPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(Diphenylsiloxy)-4-(2-naphthyl)styrene is an organic compound that features a unique combination of structural elements, including a diphenylsiloxy group and a naphthyl group attached to a styrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Diphenylsiloxy)-4-(2-naphthyl)styrene typically involves the following steps:

    Formation of the Diphenylsiloxy Group: This step involves the reaction of diphenyldichlorosilane with a suitable alcohol to form diphenylsiloxy derivatives.

    Attachment of the Naphthyl Group: The naphthyl group is introduced through a Friedel-Crafts alkylation reaction, where naphthalene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Styrene Backbone Formation: The final step involves the coupling of the diphenylsiloxy and naphthyl groups to a styrene backbone through a Heck reaction, which typically uses palladium catalysts and base under inert atmosphere conditions.

Industrial Production Methods

Industrial production of alpha-(Diphenylsiloxy)-4-(2-naphthyl)styrene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Diphenylsiloxy)-4-(2-naphthyl)styrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced aromatic derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Alpha-(Diphenylsiloxy)-4-(2-naphthyl)styrene has several scientific research applications:

    Materials Science: Used in the development of advanced polymers and copolymers with unique optical and electronic properties.

    Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its conjugated structure.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific biological pathways.

    Industrial Applications: Utilized in the production of specialty coatings, adhesives, and high-performance materials.

Mechanism of Action

The mechanism of action of alpha-(Diphenylsiloxy)-4-(2-naphthyl)styrene involves its interaction with molecular targets through its aromatic and siloxy groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The compound’s conjugated structure allows it to participate in electron transfer processes, making it useful in electronic applications.

Comparison with Similar Compounds

Similar Compounds

    Diphenylsiloxybenzene: Similar structure but lacks the naphthyl group, resulting in different electronic properties.

    Naphthylstyrene: Contains the naphthyl group but lacks the diphenylsiloxy group, affecting its reactivity and applications.

    Phenylsiloxy-naphthalene: Combines phenylsiloxy and naphthyl groups but lacks the styrene backbone, leading to different chemical behavior.

Uniqueness

Alpha-(Diphenylsiloxy)-4-(2-naphthyl)styrene is unique due to its combination of diphenylsiloxy, naphthyl, and styrene moieties, which confer distinct electronic, optical, and chemical properties. This makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

920984-88-9

Molecular Formula

C30H23OSi

Molecular Weight

427.6 g/mol

InChI

InChI=1S/C30H23OSi/c1-23(31-32(29-12-4-2-5-13-29)30-14-6-3-7-15-30)24-16-18-26(19-17-24)28-21-20-25-10-8-9-11-27(25)22-28/h2-22H,1H2

InChI Key

YDOGHRMKSYEPDQ-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2)O[Si](C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.